molecular formula C13H14N2O2 B11708062 N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide

Cat. No.: B11708062
M. Wt: 230.26 g/mol
InChI Key: BHRJVOXHWXDERW-UHFFFAOYSA-N
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Description

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is an organic compound that features a furan ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide can be synthesized through a reaction involving 4-aminophenylacetamide and furan-2-ylmethanol. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in a suitable solvent such as dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. This method utilizes microwave radiation to accelerate the reaction between 4-aminophenylacetamide and furan-2-ylmethanol in the presence of coupling reagents .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(furan-2-ylmethyl)amino]phenyl}carboxamide
  • N-{4-[(furan-2-ylmethyl)amino]phenyl}propionamide

Uniqueness

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is unique due to its specific combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring linked to an aniline derivative through a methylamino group. This specific arrangement contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested : The compound was tested on several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung carcinoma)
  • Cytotoxicity Results : The IC50 values for this compound were reported as follows:
    • MCF-7: IC50=1.88μMIC_{50}=1.88\,\mu M
    • HeLa: IC50=2.12μMIC_{50}=2.12\,\mu M
    • A549: IC50=1.61μMIC_{50}=1.61\,\mu M

These values indicate that the compound exhibits potent anticancer activity, comparable to standard chemotherapeutics .

The mechanism underlying the anticancer effects includes:

  • Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G1/S phase, inhibiting proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antibacterial and Antifungal Studies

  • Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) :
    • Gram-positive bacteria: MIC values ranged from 100–400 μg/mL.
    • Antifungal activity was more pronounced than antibacterial effects, with some derivatives showing significant inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • The presence of electron-donating groups enhances activity.
  • Modifications on the furan and phenyl rings significantly influence biological activity .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds related to this compound:

StudyCompoundActivityIC50 Value
N-{4-(furan-2-ylmethyl)aniline}Anticancer (MCF7)1.88 µM
N-{4-(furan-2-methyl)aniline}Anticancer (HeLa)2.12 µM
N-{4-(furan-substituted phenyl)}Antimicrobial (E. coli)100 µg/mL

These case studies provide insights into the promising nature of this compound for further development in therapeutic applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[4-(furan-2-ylmethylamino)phenyl]acetamide

InChI

InChI=1S/C13H14N2O2/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16)

InChI Key

BHRJVOXHWXDERW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CO2

Origin of Product

United States

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